2-(Methylamino)-N-(4-(trifluoromethoxy)benzyl)acetamide
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Overview
Description
2-(methylamino)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide typically involves the following steps:
Formation of the trifluoromethoxyphenyl intermediate:
Coupling with acetamide: The trifluoromethoxyphenyl intermediate is then coupled with an acetamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(methylamino)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity and reactivity with target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethylphenyl groups, such as trifluoromethylpyridines, share some chemical properties and applications.
Trifluoromethoxy compounds: Other compounds containing the trifluoromethoxy group, such as trifluoromethoxyphenylboronic acid, exhibit similar reactivity and applications.
Uniqueness
2-(methylamino)-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide is unique due to the combination of its trifluoromethoxy group and acetamide moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H13F3N2O2 |
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Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-(methylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide |
InChI |
InChI=1S/C11H13F3N2O2/c1-15-7-10(17)16-6-8-2-4-9(5-3-8)18-11(12,13)14/h2-5,15H,6-7H2,1H3,(H,16,17) |
InChI Key |
YBSCHYNGGAYEOG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NCC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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